N-(3-fluorophenyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-(4-methoxyphenyl)piperazine group and at position 2 with a thioether-linked acetamide moiety bearing a 3-fluorophenyl substituent. The structural components—thiadiazole, piperazine, and fluorophenyl—are pharmacologically significant, often associated with anticancer, antimicrobial, and enzyme inhibitory activities.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2S2/c1-29-18-7-5-17(6-8-18)26-9-11-27(12-10-26)20-24-25-21(31-20)30-14-19(28)23-16-4-2-3-15(22)13-16/h2-8,13H,9-12,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOISHBNBBAVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes current research findings regarding its biological activity, including anticancer properties and interactions with various biological pathways.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 505.6 g/mol. Its structure features a thiadiazole ring, which is often associated with diverse biological activities, particularly anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FN5O3S |
| Molecular Weight | 505.6 g/mol |
| CAS Number | 898453-08-2 |
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, demonstrating promising results.
In Vitro Studies
In vitro studies have shown that derivatives of thiadiazole can decrease the viability of various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values reported as low as 0.28 µg/mL.
- Lung Carcinoma (A549) : IC50 values around 0.52 µg/mL.
- Glioblastoma and other cancers also showed decreased viability upon treatment with similar thiadiazole compounds .
The mechanisms underlying the anticancer effects of this compound include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells without causing cell cycle arrest .
- Inhibition of Tubulin Polymerization : Some studies suggest that thiadiazole derivatives interact with tubulin, disrupting microtubule formation and leading to cell death .
Neuropharmacological Activity
Beyond its anticancer properties, compounds similar to this compound have been explored for their neuropharmacological effects. Specifically, they may modulate serotonin receptors (5-HT), which are implicated in mood regulation and anxiety disorders .
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
- A study demonstrated that a related thiadiazole derivative significantly reduced tumor growth in xenograft models of breast cancer without overt toxicity .
- Another research found that compounds with similar structural motifs exhibited anticonvulsant activity in animal models, suggesting a broad spectrum of neurological effects .
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-fluorophenyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines, including:
| Compound | Cancer Cell Line | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
These findings suggest that further exploration of this compound could lead to the development of effective anticancer agents.
Neurological Applications
The piperazine component of this compound is known for its affinity towards various neurotransmitter receptors. Studies have indicated potential applications in treating disorders such as anxiety and depression by modulating serotonin and dopamine pathways.
Anti-inflammatory Effects
In silico studies have suggested that similar compounds can act as inhibitors of enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This property positions them as potential candidates for the treatment of inflammatory diseases.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of a structurally related compound using a series of in vitro assays. The results demonstrated that the compound effectively inhibited cell proliferation in glioblastoma and ovarian cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Neuropharmacological Evaluation
In another study, a derivative of this compound was tested for its effects on anxiety-like behavior in rodent models. The results indicated significant anxiolytic effects, suggesting potential for further development as a therapeutic agent for anxiety disorders.
Chemical Reactions Analysis
Reactivity at the 1,3,4-Thiadiazole Ring
The thiadiazole ring is a key reactive site due to its electron-deficient nature and sulfur atom. Documented reactions include:
-
Example : Substitution at C-5 with piperazine derivatives (e.g., 4-methoxyphenylpiperazine) occurs under basic conditions, forming stable C–N bonds.
Modifications at the Piperazine Moiety
The piperazine group facilitates alkylation and acylation due to its nucleophilic nitrogen atoms:
-
Key Insight : The electron-donating methoxy group enhances the stability of the acylated piperazine intermediate.
Thioether Functionalization
The –S– linkage between the thiadiazole and acetamide is susceptible to oxidation and cleavage:
-
Note : Sulfoxide derivatives retain biological activity, while sulfones are often metabolically inert .
Acetamide Group Reactivity
The fluorophenyl-acetamide segment undergoes hydrolysis and electrophilic substitution:
-
Structural Impact : The electron-withdrawing fluorine atom directs substitution to the meta position .
Cross-Coupling Reactions
The thiadiazole and aryl groups participate in palladium-mediated couplings:
Biological Degradation Pathways
In vitro studies of related thiadiazole-acetamides
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Property Comparison
The table below compares the target compound with structurally related analogs from , and 12:
Key Observations :
- Piperazine Substituents : The 4-methoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl or phenyl analogs (e.g., compound 4c, 4j) .
- Thiadiazole Modifications: Thioether-linked acetamide (target) vs.
- Fluorophenyl Position : The 3-fluorophenyl substituent in the target compound differs from 4-fluorophenyl in 4j, which could influence metabolic stability and target affinity .
Anticancer Potential
- Akt Inhibition : Compounds with nitrobenzothiazole-thiadiazole hybrids (e.g., compound 8) inhibit Akt by 86.52%, suggesting that the thiadiazole-acetamide scaffold is critical for kinase targeting . The target compound’s methoxyphenylpiperazine may modulate this activity.
- Antiproliferative Effects : Analogs like 4j (fluorophenyl ureido) show antiproliferative activity, likely through DNA intercalation or topoisomerase inhibition. The target’s 3-fluorophenyl group may confer similar effects .
Antimicrobial and Anti-inflammatory Activity
- Imidazo-thiadiazole analogs () demonstrate antibacterial and antifungal properties, suggesting the thiadiazole core’s broad applicability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
